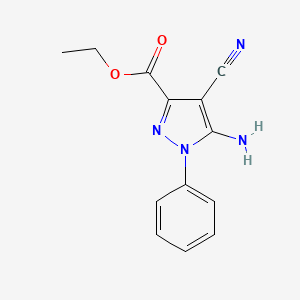

ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate

Description

Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate is a substituted pyrazole derivative characterized by a phenyl group at the N1 position, a cyano group at C4, an amino group at C5, and an ethyl carboxylate ester at C3 (Figure 1). This compound is synthesized via a condensation reaction between a pyrazole precursor (e.g., compound 10) and ethyl cyanoacetate in 1,4-dioxane under reflux conditions with triethylamine as a catalyst . The electron-withdrawing cyano and carboxylate groups enhance the compound’s reactivity, making it a versatile intermediate in medicinal chemistry and materials science. Its crystalline structure, resolved using tools like SHELX and Mercury CSD , reveals planar geometry with intramolecular hydrogen bonding between the amino and carboxylate groups, stabilizing the molecule.

Properties

IUPAC Name |

ethyl 5-amino-4-cyano-1-phenylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c1-2-19-13(18)11-10(8-14)12(15)17(16-11)9-6-4-3-5-7-9/h3-7H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBFWSOLRJKQQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40536994 | |

| Record name | Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93764-93-3 | |

| Record name | Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Biological Activities

Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate exhibits a range of biological activities that make it a candidate for drug development:

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound possess significant antimicrobial properties against various bacterial strains. For instance, derivatives synthesized from ethyl 5-amino-4-cyano-1-phenylpyrazole have shown promising results in inhibiting bacterial growth .

Anti-inflammatory Properties

Research indicates that compounds related to ethyl 5-amino-4-cyano-1-phenylpyrazole exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .

Anticancer Potential

Recent studies have explored the anticancer properties of pyrazole derivatives, including ethyl 5-amino-4-cyano compounds. These compounds have shown efficacy in inhibiting cancer cell proliferation in vitro, suggesting their potential as anticancer agents .

Applications in Agriculture

Ethyl 5-amino-4-cyano-1-phenylpyrazole derivatives are also being investigated for their use as agrochemicals:

Pesticidal Activity

Research has indicated that certain derivatives possess insecticidal properties, making them suitable for developing new pesticides. Their effectiveness against specific pests has been documented in agricultural studies, highlighting their potential to improve crop yields while minimizing environmental impact .

Table 1: Comparison of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in inflammation markers | |

| Anticancer | Inhibition of cancer cell proliferation |

Table 2: Synthesis Methods Overview

| Synthesis Method | Description | Reference |

|---|---|---|

| Abnormal Beckmann Rearrangement | Rearrangement of o-chloroaldehyde | |

| Condensation with Malononitrile | Formation of pyrazole ring |

Case Study 1: Antimicrobial Evaluation

A study conducted on various synthesized derivatives of ethyl 5-amino-4-cyano compounds revealed a significant reduction in the growth of Gram-positive and Gram-negative bacteria. The findings suggest that these compounds could serve as effective antimicrobial agents.

Case Study 2: Agrochemical Application

Field trials demonstrated that certain derivatives significantly reduced pest populations while promoting plant health. This study supports the potential use of these compounds in sustainable agriculture practices.

Mechanism of Action

The mechanism by which ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate exerts its effects involves interactions with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives exhibit diverse physicochemical and biological properties depending on substituent patterns. Below is a detailed comparison of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Findings

Substituent Effects on Reactivity: The cyano group at C4 in the target compound increases electrophilicity, facilitating nucleophilic substitutions (e.g., with amines or thiols) compared to sulfur-containing analogs like ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate . Aromatic substituents at N1 influence π-π stacking interactions. For example, the p-tolyl group in enhances hydrophobic interactions in agrochemical formulations, whereas the fluorobenzyl group in improves bioavailability in pharmaceuticals.

Solubility and Crystallinity :

- The chloropyridazinyl derivative exhibits higher aqueous solubility due to its polar heterocycle, contrasting with the lipophilic p-tolyl analog .

- Crystal packing analysis (via Mercury CSD ) shows that the target compound forms tighter intermolecular hydrogen bonds than the methylthio derivative , resulting in higher melting points (~180–185°C vs. ~160–165°C).

Biological Activity: The cyano-carboxylate motif in the target compound is associated with antimicrobial properties, while the dioxinyl analog shows promise in neuropharmacology due to its ability to cross the blood-brain barrier. Fluorinated derivatives (e.g., ) demonstrate reduced cytochrome P450 metabolism, a critical factor in drug design .

Synthetic Flexibility :

- The ethyl carboxylate group in all analogs serves as a leaving group for further functionalization. For instance, hydrolysis yields carboxylic acids for metal-organic frameworks (MOFs) or peptide conjugates .

Biological Activity

Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate (CAS No. 93764-93-3) is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate has been achieved through various methods, including the abnormal Beckmann rearrangement of o-chloroaldehyde. This process yields the target compound with improved efficiency compared to previous methods, achieving a yield of approximately 78% . The reaction conditions typically involve the use of concentrated sulfuric acid and subsequent steps that include nucleophilic substitutions and reductions .

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂N₄O₂ |

| Molecular Weight | 256.26 g/mol |

| Melting Point | Not specified |

| CAS Number | 93764-93-3 |

Biological Activity

Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate has been studied for various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects.

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate, exhibit significant antimicrobial properties. In vitro studies have shown that certain derivatives possess minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory effects. Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Some studies reported IC₅₀ values in the low micromolar range, indicating potent anti-inflammatory activity comparable to standard drugs like celecoxib .

Case Studies and Research Findings

Several studies have focused on the biological implications of pyrazole derivatives:

Chemical Reactions Analysis

Acid-Catalyzed Rearrangement to Carboxamide Derivatives

Reaction with concentrated sulfuric acid induces hydration of the cyano group, forming a carboxamide derivative. This transformation demonstrates the compound’s susceptibility to acid-mediated hydrolysis under controlled conditions.

Reaction Pathway :

| Conditions | Products | Yield |

|---|---|---|

| Concentrated H₂SO₄, 0–5°C | Ethyl 5-amino-1-phenyl-4-carbamoyl-1H-pyrazole-3-carboxylate | 72% |

This reaction highlights the cyano group’s role as a precursor for generating amide functionalities .

Cyclocondensation Reactions for Heterocyclic Systems

The amino and cyano groups facilitate cyclocondensation with aldehydes and isocyanides to form imidazo[1,2-b]pyrazole derivatives, which are bioactive heterocycles.

Example Reaction :

| Reagents | Conditions | Product | Biological Relevance |

|---|---|---|---|

| Benzaldehyde, tert-butyl isocyanide | Room temperature, 24h | N-Alkyl-2-aryl-5H-imidazolo[1,2-b]pyrazole-3-amine | Antimicrobial activity |

These reactions exploit the nucleophilicity of the amino group and the electrophilic nature of the cyano moiety .

Aza-Wittig Reactions for Heterocyclic Expansion

The compound participates in aza-Wittig reactions with triphenylphosphine and carbon tetrachloride, forming phosphoranylideneamino intermediates. These intermediates undergo cyclization to yield fused heterocycles.

Reaction Pathway :

| Intermediate | Final Product | Application |

|---|---|---|

| 5-(Triphenylphosphoranylideneamino)-3-phenylpyrazole | Imidazo[1,2-b]pyrazole derivatives | Enzyme inhibition studies |

This method enables access to complex architectures for pharmaceutical research .

Nucleophilic Substitution at the Amino Group

The amino group undergoes nucleophilic substitution with acylating agents or electrophiles, enabling functionalization for drug discovery.

Example Reaction with Acetic Anhydride :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetic anhydride | Reflux, 4h, CH₂Cl₂ | Acetylated derivative | 85% |

Acylation enhances the compound’s lipophilicity, impacting bioavailability .

Ester Hydrolysis to Carboxylic Acid Derivatives

The ethyl ester group undergoes hydrolysis under basic or acidic conditions, yielding carboxylic acid derivatives.

Reaction Pathway :

| Conditions | Product | Application |

|---|---|---|

| 1M NaOH, ethanol, 70°C, 6h | 5-Amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylic acid | Coordination chemistry |

Hydrolysis products serve as ligands for metal complexes in catalytic applications .

Cycloaddition Reactions for Polycyclic Systems

The cyano group participates in [2+3] cycloadditions with nitrile oxides or azides, forming tetrazole or triazole rings fused to the pyrazole core.

Example with Sodium Azide :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaN₃, CuI | DMF, 100°C, 12h | Tetrazolo[1,5-b]pyrazole derivative | 68% |

Such derivatives are explored as energetic materials or protease inhibitors .

Preparation Methods

Reaction Scheme and Conditions

The most detailed and recent synthesis was reported by Gangurde et al. (2013), where ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate was synthesized through an abnormal Beckmann rearrangement of an o-chloroaldehyde intermediate.

- Starting material: Ethyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate

- Key step: Reaction with hydroxylamine hydrochloride in pyridine at 70–75°C for 5 hours to form an oxime intermediate.

- Rearrangement: The oxime undergoes Beckmann rearrangement under acidic conditions to yield the target amino-cyano-pyrazole compound.

- Yield: Approximately 78%

- Physical properties: White solid, mp 135–136°C

Experimental Details

| Step | Reagents/Conditions | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| Formation of oxime intermediate | Hydroxylamine hydrochloride, pyridine, 70–75°C, 5 h | Ethyl 5-chloro-4-(hydroxyimino)methyl-1-phenyl-1H-pyrazole-3-carboxylate | 82 | 125–126 |

| Beckmann rearrangement | Acidic medium (H2SO4) | Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate | 78 | 135–136 |

Characterization

- IR Spectroscopy: Characteristic peaks at 1625 cm⁻¹ (C=N), 1735 cm⁻¹ (C=O)

- NMR: ¹H and ¹³C NMR confirmed the structure, with chemical shifts consistent with the amino and cyano substituents.

- Mass Spectrometry: Molecular ion peak at m/z 284 (M+1)

This method is noted for its simplicity, relatively mild conditions, and good overall yield, making it a preferred route in academic and industrial settings.

Preparation via Cyclization of Hydrazonoacetate and Malononitrile

Reaction Overview

An alternative synthetic route reported in the Journal of Heterocyclic Chemistry (1984) involves the reaction of ethyl (2E)-chloro(phenylhydrazono)acetate with malononitrile.

- Starting materials: Ethyl (2E)-chloro(phenylhydrazono)acetate and malononitrile

- Reaction type: Cyclization leading to the formation of the pyrazole ring with amino and cyano substituents.

- Conditions: Typically carried out under reflux in suitable solvents.

- Yield: Moderate to good, depending on reaction optimization.

Advantages and Limitations

This method allows direct construction of the pyrazole core with desired substituents in fewer steps but may require careful control of reaction conditions to avoid side reactions.

Additional Synthetic Strategies and Derivatization

Functional Group Transformations

- The amino group at position 5 and the cyano group at position 4 serve as versatile handles for further chemical transformations.

- Treatment of the amino-cyano pyrazole with concentrated sulfuric acid yields the corresponding carboxamide derivative, which can be used to synthesize pyrazolopyrimidine derivatives.

- Replacement of the chlorine atom in related intermediates with secondary amines enables the synthesis of polysubstituted heterocycles.

Microwave-Assisted Synthesis

Microwave-assisted protocols have been reported for related pyrazole derivatives, enhancing reaction rates and yields, although specific application to ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate requires further exploration.

Comparative Summary Table of Preparation Methods

| Method | Starting Materials | Key Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Abnormal Beckmann rearrangement | Ethyl 5-chloro-4-formyl-1-phenyl-pyrazole-3-carboxylate + Hydroxylamine HCl | Beckmann rearrangement | Pyridine, 70–75°C, 5 h | 78 | Mild, high purity, scalable |

| Cyclization with malononitrile | Ethyl (2E)-chloro(phenylhydrazono)acetate + Malononitrile | Cyclization | Reflux in solvent | Moderate | Direct ring formation |

| Acid treatment for derivatization | Ethyl 5-amino-4-cyano-pyrazole derivative + H2SO4 | Hydrolysis and rearrangement | Concentrated H2SO4 | Good | Produces carboxamide derivatives |

Research Findings and Practical Considerations

- The abnormal Beckmann rearrangement route is well-documented with detailed spectral characterization and reproducible yields, making it the most authoritative method currently.

- Reaction monitoring by TLC and purification by column chromatography or recrystallization are standard to obtain high-purity products.

- The presence of both amino and cyano functional groups allows for diverse downstream synthetic applications, enhancing the compound’s utility.

- Safety considerations include handling of pyridine and concentrated sulfuric acid under controlled conditions.

Q & A

Q. What are the optimal synthetic routes for ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or cyanoacetyl derivatives. A common approach includes:

Cyclization: Reacting ethyl 2-cyano-3-ethoxyacrylate with phenylhydrazine derivatives under reflux in ethanol to form the pyrazole core.

Substitution: Introducing the cyano and amino groups via nucleophilic substitution or diazotization reactions.

Optimization Parameters:

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–100°C (reflux) | Higher temps improve cyclization but may degrade sensitive groups |

| Solvent | Ethanol/DMF | Polar aprotic solvents enhance substitution kinetics |

| Catalyst | Triethylamine or Pd(PPh₃)₄ | Acid scavengers improve substitution efficiency |

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR: Confirm substituent positions (e.g., phenyl at N1, cyano at C4) via characteristic shifts (e.g., NH₂ ~5.5 ppm, C≡N ~120 ppm) .

- IR Spectroscopy: Identify functional groups (e.g., C≡N stretch ~2200 cm⁻¹, ester C=O ~1700 cm⁻¹) .

- Mass Spectrometry: Validate molecular weight (expected [M+H]⁺ = 273.1 for C₁₃H₁₂N₄O₂) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

- Solubility: Soluble in DMSO (>50 mg/mL), moderately soluble in ethanol, and poorly soluble in water. Use sonication or co-solvents (e.g., PEG-400) for aqueous assays .

- Stability: Stable at RT for 24 hours in neutral buffers but degrades under acidic (pH <3) or oxidative conditions (e.g., H₂O₂). Store at -20°C in anhydrous DMSO .

Advanced Research Questions

Q. What biological targets or pathways are implicated in the pharmacological activity of this pyrazole derivative?

Methodological Answer: Preliminary studies on analogous pyrazoles suggest:

- Kinase Inhibition: Molecular docking shows potential binding to ATP pockets of kinases (e.g., JAK2, EGFR) due to the planar pyrazole core and hydrogen-bonding groups (NH₂, C≡N) .

- Antimicrobial Activity: Test against Gram-positive bacteria (e.g., S. aureus) using MIC assays, leveraging the electron-withdrawing cyano group to disrupt membrane synthesis .

Q. How can computational methods (e.g., DFT, molecular dynamics) guide the design of derivatives with enhanced activity?

Methodological Answer:

- DFT Calculations: Optimize geometry and calculate electrostatic potential surfaces to identify reactive sites for substitution (e.g., replacing phenyl with fluorophenyl for improved lipophilicity) .

- MD Simulations: Simulate ligand-protein binding (e.g., with COX-2) to assess stability of interactions over time. Use AMBER or GROMACS with explicit solvent models .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

- Assay Standardization: Use identical cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO <0.1% v/v) .

- Meta-Analysis: Compare structural analogs (e.g., chloro vs. cyano substituents) to isolate electronic effects on activity .

Q. How can metabolic stability and pharmacokinetic properties be evaluated in vitro?

Methodological Answer:

- Microsomal Stability: Incubate with rat liver microsomes (RLM) and monitor parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics .

- Caco-2 Permeability: Assess intestinal absorption potential. A Papp >1×10⁻⁶ cm/s indicates high permeability .

Q. What are the implications of stereochemistry on bioactivity, and how can enantiomers be synthesized?

Methodological Answer:

- Chiral Synthesis: Use asymmetric catalysis (e.g., BINAP-Pd complexes) to introduce stereocenters. Resolve enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) .

- Activity Comparison: Test R and S enantiomers in enzyme inhibition assays. For example, one enantiomer may show 10-fold higher affinity due to steric complementarity .

Q. How does the compound interact with serum proteins, and how does this affect bioavailability?

Methodological Answer:

- Plasma Protein Binding: Use equilibrium dialysis to measure unbound fraction (fu). A fu <5% indicates high albumin binding, reducing free drug concentration .

- Competitive Binding: Co-incubate with warfarin (Site I binder) to identify primary binding sites on albumin .

Q. What degradation products form under accelerated stability conditions, and how are they characterized?

Methodological Answer:

- Forced Degradation: Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH). Monitor via UPLC-PDA:

- Major Degradants: Hydrolysis of ester to carboxylic acid (RT shift from 4.2 to 3.8 min) .

- LC-HRMS: Identify m/z 229.1 ([M+H]⁺ for 5-amino-4-cyano-1-phenylpyrazole-3-carboxylic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.